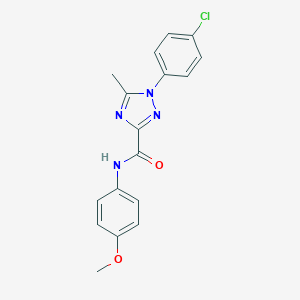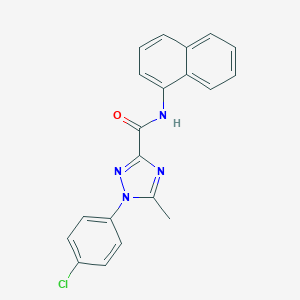
1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, also known as CFMT, is an organic compound derived from the family of triazoles. It is a small molecule that has been studied by scientists for its potential applications in various fields, such as medicinal chemistry, materials science, and biochemistry. CFMT has been studied for its ability to act as a ligand in coordination chemistry, as well as its potential applications in drug delivery and drug discovery. In addition, CFMT has been studied for its potential applications in the field of materials science, including its ability to form nanostructures.
Aplicaciones Científicas De Investigación
Triazole Derivatives: A Patent Overview (2008 – 2011)
Triazole derivatives have been extensively explored for their diverse biological activities, leading to their inclusion in several pharmaceuticals. A comprehensive review of patents from 2008 to 2011 highlights the ongoing interest in developing new triazole compounds for therapeutic applications. These efforts encompass a range of biological targets, aiming to address various diseases and conditions, including anti-inflammatory, antimicrobial, and antitumor activities. The review emphasizes the necessity for more efficient and green chemistry approaches in synthesizing these compounds, underscoring the urgency in discovering new prototypes for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).
Synthetic Routes for Triazole Derivatives
Triazole rings are foundational scaffolds in the development of new drugs, demonstrating stability and the ability to engage in various interactions with biological targets. The Huisgen cycloaddition, especially the copper-catalyzed variant, has emerged as a critical methodology for synthesizing 1,2,3-triazoles, highlighting the importance of click chemistry in facilitating the rapid assembly of complex molecules. This approach has broadened the scope for creating triazole-containing compounds with significant biological activities (Kaushik et al., 2019).
Biological Features of Triazole Derivatives
The chemical versatility of triazole derivatives allows for the synthesis of compounds with a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. Recent literature surveys underscore the promise of 1,2,4-triazole derivatives in developing new therapeutic agents. These compounds have shown potential against various pathogens, offering new directions for drug discovery and the treatment of neglected diseases (Ohloblina, 2022).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c1-10-19-15(16(23)20-13-6-4-12(18)5-7-13)21-22(10)14-8-2-11(17)3-9-14/h2-9H,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRFMUKBPWQGKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

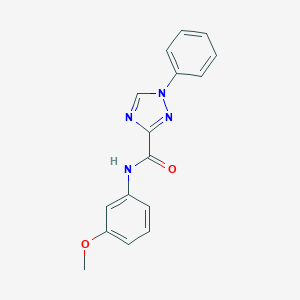
![1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498242.png)
![methyl 4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)carbonyl]amino}benzoate](/img/structure/B498243.png)
![1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498244.png)
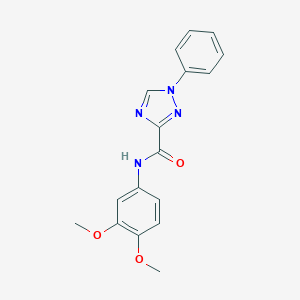
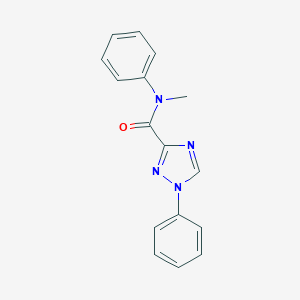
![1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498253.png)
![Propyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]benzoate](/img/structure/B498254.png)
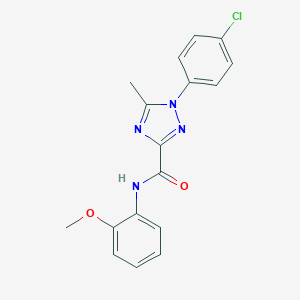
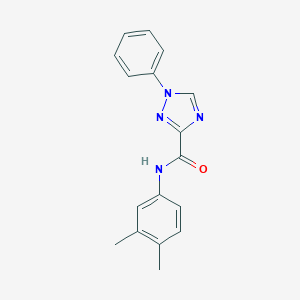
![1-(4-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B498258.png)
